molecular formula C10H16N2O2S B14960610 [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine

[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine

Cat. No.: B14960610
M. Wt: 228.31 g/mol
InChI Key: GWSQHQUVTXTLFA-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine is an organic compound characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 2,5-dimethylphenylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethylphenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dimethylphenyl)sulfamoyl]dimethylamine
  • [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine
  • [(2,5-Dimethylphenyl)sulfamoyl]ethylamine

Comparison

[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-1,4-dimethylbenzene

InChI

InChI=1S/C10H16N2O2S/c1-8-5-6-9(2)10(7-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3

InChI Key

GWSQHQUVTXTLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)N(C)C

Origin of Product

United States

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